![molecular formula C17H16N2OS B7752118 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone](/img/structure/B7752118.png)
2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and an amino group linked to a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 1-phenylethanone under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzo[d]thiazol-2-amine: A benzothiazole derivative with a single methyl group, known for its antimicrobial properties.
2-Amino-4,5-dimethylbenzo[d]thiazole: A closely related compound with similar structural features and biological activities.
Uniqueness
2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the phenylethanone moietyThe combination of the benzothiazole ring with the phenylethanone group enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-9-15-16(12(11)2)19-17(21-15)18-10-14(20)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGWQPDGJXDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
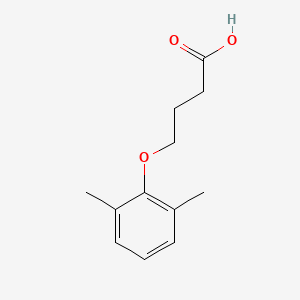
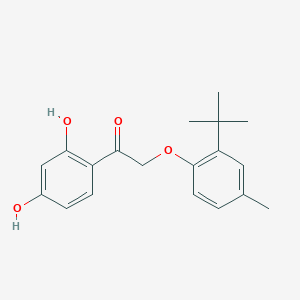
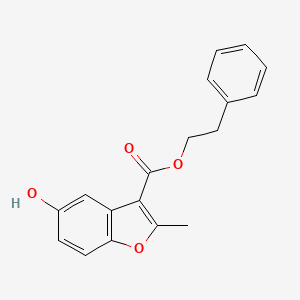
![5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B7752058.png)
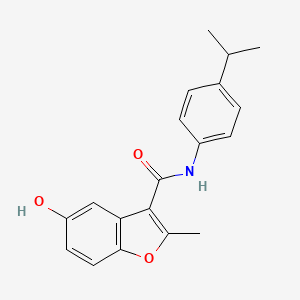
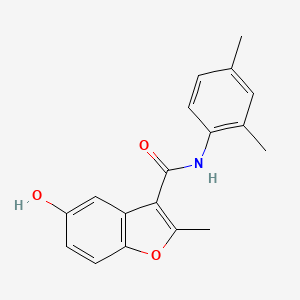
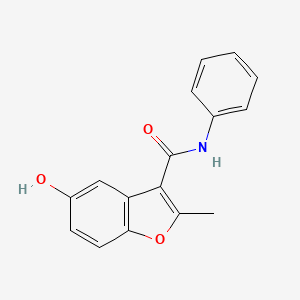
![2-[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B7752082.png)
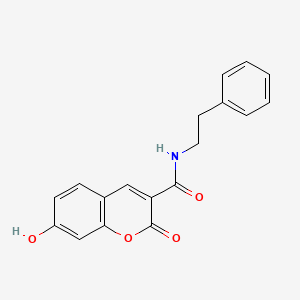
![4-prop-2-enyl-3-[(4-propylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B7752103.png)
![1-(4-Ethylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B7752120.png)
![3-[1-[(4-Tert-butylphenyl)methyl]pyridin-1-ium-4-yl]-5-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine;bromide](/img/structure/B7752124.png)
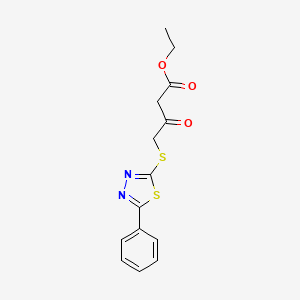
![2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B7752138.png)
